WWL70

Descripción general

Descripción

WWL70 es un inhibidor selectivo de la enzima dominio de hidrolasa alfa/beta 6 (ABHD6). Esta enzima desempeña un papel crucial en la hidrólisis del endocanabinoide 2-araquidonoilglicerol, que participa en diversos procesos fisiológicos. This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en los campos de la neuroinflamación, el dolor neuropático y los trastornos metabólicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de WWL70 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactores más grandes e implementar técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado a escala industrial .

Análisis De Reacciones Químicas

Tipos de reacciones

WWL70 experimenta principalmente reacciones de hidrólisis debido a la presencia del grupo carbamato. También puede participar en reacciones de sustitución, particularmente involucrando los anillos aromáticos .

Reactivos y condiciones comunes

Hidrólisis: Generalmente implica el uso de agua o soluciones acuosas en condiciones ácidas o básicas.

Sustitución: Los reactivos comunes incluyen halógenos y otros electrófilos, y las reacciones a menudo se llevan a cabo en disolventes orgánicos

Productos principales

Los principales productos formados a partir de la hidrólisis de this compound incluyen la amina correspondiente y los derivados de ácido carboxílico. Las reacciones de sustitución pueden producir varios derivados de bifenilo sustituidos .

Aplicaciones Científicas De Investigación

Neuroinflammation and Neuroprotection

WWL70 has demonstrated significant anti-inflammatory effects in various animal models of neurodegenerative diseases:

- Traumatic Brain Injury : In studies involving traumatic brain injury models, this compound treatment improved motor coordination and cognitive function. It reduced lesion volumes and neurodegeneration while promoting a shift in microglial polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes .

- Alzheimer's Disease : Research indicated that this compound improved synaptic plasticity and memory function in mouse models of Alzheimer’s disease by decreasing amyloid-beta levels and reducing neuroinflammation in the hippocampus. This suggests its potential as a candidate for Alzheimer's drug development .

Pain Management

This compound has shown promise in alleviating neuropathic pain through several mechanisms:

- Chronic Pain Models : In chronic constriction injury models, this compound significantly reduced thermal hyperalgesia and mechanical allodynia. The compound inhibited the production of nociceptive mediators by reducing microglial activation and macrophage infiltration in affected areas .

- Cyclooxygenase Inhibition : this compound effectively decreased the expression of cyclooxygenase-2 (COX-2) and prostaglandin E synthase (PGES), leading to reduced prostaglandin E2 (PGE2) production, which is crucial for pain signaling .

Potential Applications in Cancer Therapy

Emerging studies suggest that this compound may also have applications in cancer therapy by modulating the tumor microenvironment:

- Influence on Tumor Growth : Preliminary findings indicate that inhibiting ABHD6 with this compound can alter the inflammatory milieu within tumors, potentially affecting tumor growth dynamics .

Data Tables

Case Studies

-

Traumatic Brain Injury :

- Study : Tchantchou et al. (2013) demonstrated that this compound treatment improved recovery post-injury by reducing inflammation and promoting neuronal survival.

- Results : Significant improvements in motor coordination were observed alongside reduced lesion volumes.

- Alzheimer's Disease :

- Neuropathic Pain :

Mecanismo De Acción

WWL70 ejerce sus efectos inhibiendo selectivamente la enzima ABHD6. Esta inhibición conduce a un aumento en los niveles de 2-araquidonoilglicerol, que a su vez modula diversas vías de señalización. Se ha demostrado que el compuesto reduce la expresión de ciclooxigenasa-2 y sintetasa de prostaglandina E-2, lo que lleva a una disminución de la producción de mediadores proinflamatorios como la prostaglandina E2 .

Comparación Con Compuestos Similares

Compuestos similares

KT182: Otro inhibidor selectivo de ABHD6, utilizado en aplicaciones de investigación similares

JZL184: Un inhibidor de la lipasa de monoacilglicerol, otra enzima involucrada en la hidrólisis del 2-araquidonoilglicerol

Unicidad de WWL70

This compound es único en su alta selectividad para ABHD6, lo que permite la modulación dirigida del sistema endocanabinoide sin afectar otras enzimas relacionadas. Esta selectividad lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

WWL70 is a selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), which plays a critical role in the hydrolysis of the endocannabinoid 2-arachidonylglycerol (2-AG). The compound has garnered attention for its potential therapeutic applications in various neuroinflammatory and neurodegenerative conditions, including traumatic brain injury (TBI) and acute lung injury (ALI). This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

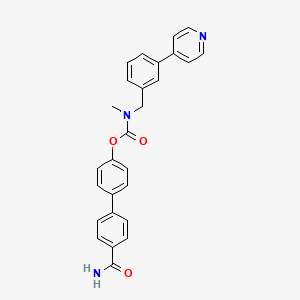

Chemical Profile

- Chemical Name : N-Methyl-N-{[3-(4-pyridinyl)phenyl]methyl}-4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl carbamic acid ester

- CAS Number : 947669-91-2

- Molecular Weight : 437.49 g/mol

- IC50 : 70 nM for ABHD6 inhibition

- Purity : ≥98% (HPLC)

This compound exerts its biological effects primarily through the inhibition of ABHD6, which leads to an accumulation of 2-AG. This modulation of endocannabinoid signaling has significant implications for neuroinflammation and neuroprotection. Specifically, this compound has been shown to:

- Reduce Neuroinflammation : By inhibiting ABHD6, this compound decreases the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) while enhancing arginase-1 expression, indicating a shift from M1 to M2 microglial/macrophage phenotypes .

- Promote Neuroprotection : The compound has demonstrated protective effects in animal models of TBI by improving behavioral performance and motor coordination, as well as reducing blood-brain barrier dysfunction .

- Exhibit Anti-inflammatory Effects in Lung Injury : In models of ALI induced by lipopolysaccharides, this compound significantly decreased neutrophil infiltration and cytokine secretion, highlighting its potential as an anti-inflammatory therapeutic agent .

Traumatic Brain Injury Studies

A study conducted by Tchantchou and Zhang (2013) investigated the effects of this compound on TBI-induced impairments. Key findings included:

- Motor Coordination Improvement : Mice treated with this compound at doses of 10 mg/kg showed significant improvements in motor coordination as measured by rotarod tests, with latency to fall increasing from 57.23 ± 4.22 seconds to 105.33 ± 4.5 seconds over a week post-injury .

- Behavioral Performance : The beam-walk balance test indicated that treatment with this compound reduced foot faults from an average of 49 ± 1 to 8 ± 2 over the same period .

Acute Lung Injury Studies

In a separate investigation into ALI, Bottemanne et al. (2019) reported:

- Reduction in Inflammation Markers : this compound treatment led to decreased mRNA expression of pro-inflammatory cytokines and reduced protein extravasation in bronchoalveolar lavage fluid .

- Comparison with Other Inhibitors : The efficacy of this compound was found to surpass that of monoacylglycerol lipase inhibitors in mitigating inflammation responses .

Summary Table of Biological Activities

| Condition | Mechanism of Action | Key Findings |

|---|---|---|

| Traumatic Brain Injury | Inhibition of ABHD6 leading to increased 2-AG levels | Improved motor coordination; reduced neuroinflammation |

| Acute Lung Injury | Decreased macrophage activation | Reduced cytokine secretion; lower neutrophil infiltration |

Case Study 1: Neuroprotection in TBI

In a controlled study involving mice subjected to TBI, administration of this compound resulted in significant behavioral recovery compared to control groups. The study highlighted how modulation of cannabinoid receptors via ABHD6 inhibition could offer new avenues for treating brain injuries.

Case Study 2: Inhibition of Lung Inflammation

Another study focused on acute lung inflammation demonstrated that this compound effectively reduced inflammatory responses post-lipopolysaccharide administration. This suggests that targeting ABHD6 may be a viable strategy for managing respiratory diseases characterized by excessive inflammation.

Propiedades

IUPAC Name |

[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWNORFUQILKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590859 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947669-91-2 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: WWL70 is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6) [, , , , , , , , ]. ABHD6 is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting ABHD6, this compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This increase in 2-AG can then activate cannabinoid receptors (CB1 and CB2), resulting in various downstream effects depending on the physiological context, such as:

- Reduced inflammation: Elevated 2-AG levels can suppress the production of pro-inflammatory cytokines, decrease neutrophil infiltration, and promote a shift towards an anti-inflammatory phenotype in microglia/macrophages [, ].

- Neuroprotection: Increased 2-AG can protect neurons from damage following traumatic brain injury, potentially through the activation of CB1 and CB2 receptors and downstream signaling pathways like ERK and AKT [].

- Reduced epileptiform activity: Enhanced 2-AG signaling has been shown to increase the latency to onset and reduce the duration of epileptiform activity in the hippocampus [].

- Analgesic effects: this compound has demonstrated efficacy in reducing neuropathic pain in a mouse model, though the mechanism might be independent of cannabinoid receptors [].

ANone: * Molecular Formula: C27H25N3O3* Molecular Weight: 443.5 g/mol

ANone: The provided research papers primarily focus on the biological activity and mechanisms of this compound. Data regarding its material compatibility, stability under various conditions, and specific applications beyond biological research are not extensively discussed.

A: this compound itself is not known to possess catalytic properties. It acts as an enzyme inhibitor, specifically targeting ABHD6. Therefore, its applications are centered around modulating 2-AG levels for potential therapeutic benefits in conditions influenced by the endocannabinoid system, such as inflammation, neurodegenerative diseases, and pain [, , , ].

ANone: The provided research papers do not delve into the specifics of computational chemistry studies or QSAR models related to this compound.

A: While the provided research doesn't provide a detailed SAR analysis for this compound, it highlights the importance of ABHD6 inhibition for its biological effects [, , , , , , , , ]. Modifications to the structure of this compound could alter its binding affinity to ABHD6 and potentially affect its potency, selectivity, and overall pharmacological profile.

ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies to enhance its stability, solubility, or bioavailability is not explicitly detailed in the provided research.

ANone: The provided research papers primarily focus on the scientific aspects of this compound and do not include details on SHE regulations, risk minimization, or responsible practices related to its handling or use.

A: While the research mentions the use of this compound in vivo [, , , ], detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo activity/efficacy is limited in the provided abstracts.

ANone: this compound has shown promising results in both in vitro and in vivo studies.

- In vitro: It reduces pro-inflammatory marker expression in alveolar macrophages [] and modulates microglial phenotypes [].

- In vivo: It attenuates lung inflammation in a mouse model of acute lung injury [], improves motor coordination and working memory in a traumatic brain injury model [], and reduces neuropathic pain in a chronic constriction injury model []. It also showed anticonvulsive effects in a pentylenetetrazol-induced seizure model [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.